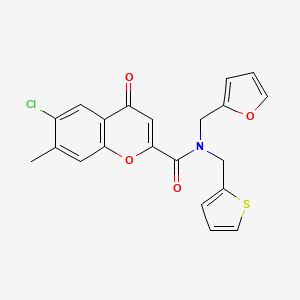![molecular formula C22H29N3O7S B12203861 1'-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12203861.png)
1'-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4'-piperidin]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound that features a spirochromene core linked to a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirochromene core: This can be achieved through a cyclization reaction involving a suitable chromene precursor.
Introduction of the piperidinone moiety: This involves the reaction of the spirochromene intermediate with a piperidinone derivative under appropriate conditions.
Functionalization with the piperazine and methylsulfonyl groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1’-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
1’-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4’-piperidin]-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds share the methylsulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
1’-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its spirochromene core and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H29N3O7S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1'-acetyl-7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C22H29N3O7S/c1-16(26)23-7-5-22(6-8-23)14-19(27)18-4-3-17(13-20(18)32-22)31-15-21(28)24-9-11-25(12-10-24)33(2,29)30/h3-4,13H,5-12,14-15H2,1-2H3 |
InChI Key |
YEEFNDJXMLPERG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B12203784.png)
![N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12203786.png)
![2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B12203793.png)
![2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B12203796.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B12203800.png)
![(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B12203805.png)
![Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate](/img/structure/B12203809.png)
![5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203824.png)
![6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12203826.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12203833.png)


![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12203867.png)
![N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12203869.png)
